4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
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Overview
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves the reaction of 2-methylphenyl hydrazine with benzoic acid derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. The process may involve multiple steps, including the formation of intermediates such as hydrazones and subsequent cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The oxadiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Similar in structure but lacks the oxadiazole ring.
Phenyl benzoate: Another ester compound with a simpler structure.
4-Methoxyphenyl benzoate: Contains a methoxy group instead of a methyl group.
Uniqueness
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl] benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-15-7-5-6-10-19(15)20-23-21(27-24-20)16-11-13-18(14-12-16)26-22(25)17-8-3-2-4-9-17/h2-14H,1H3 |
InChI Key |
QFBSIKRCXPBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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